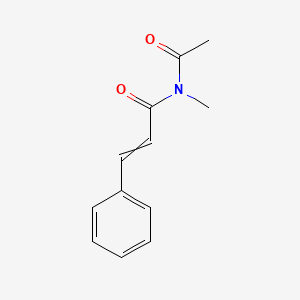

N-Acetyl-N-methyl-3-phenylprop-2-enamide

Cat. No. B8611797

Key on ui cas rn:

130296-26-3

M. Wt: 203.24 g/mol

InChI Key: AQMQYUIYSQIFNM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06365564B1

Procedure details

A dry, 3-necked, round-bottomed flask equipped with a mechanical stirrer under an inert atmosphere is charged with 41.6 g (0.25 mol, ) of cinnamoyl chloride (available from Aldrich Chemical Company, Inc. of Milwaukee, Wis.) and 150 mL of CH2Cl2 (available from Aldrich Chemical Company). The stirred, homogeneous solution is cooled to −40° C. (CH3CN/CO2 bath), and 22.0 mL (0.275 mol) of pyridine (available from Aldrich Chemical Company) is added slowly (keeping solution temperature below −30° C.) in one portion. The reaction mixture is stirred for 20 min at which point a precipitate is observed. To the stirred heterogeneous solution is added 19.0 mL (0.25 mol) of N-methyl acetamide (available from Aldrich Chemical Company) in one portion. The resulting reaction mixture is allowed to warm gradually to room temperature and is stirred overnight. The reaction is diluted with 150 mL of CH2Cl2 and extracted twice with 150 mL of 1 N HCl, twice with 0.1 N aqueous NaOH, and twice with water. The organic layer is dried over Na2SO4, and concentrated by rotory evaporation to give the desired N-cinnamoyl-N-methyl acetamide.

Name

CH3CN CO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CC#N.C(=O)=O.N1C=CC=CC=1.[CH3:24][NH:25][C:26](=[O:28])[CH3:27]>C(Cl)Cl>[C:1]([N:25]([CH3:24])[C:26](=[O:28])[CH3:27])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

41.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=CC1=CC=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

CH3CN CO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC#N.C(=O)=O

|

|

Name

|

|

|

Quantity

|

22 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

19 mL

|

|

Type

|

reactant

|

|

Smiles

|

CNC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred for 20 min at which point a precipitate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A dry, 3-necked, round-bottomed flask equipped with a mechanical stirrer under an inert atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added slowly (keeping solution temperature below −30° C.) in one portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with 150 mL of 1 N HCl, twice with 0.1 N aqueous NaOH

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotory evaporation

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=CC1=CC=CC=C1)(=O)N(C(C)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |